8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863557
InChI: InChI=1S/C11H10FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-4,7H,5H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H10FNO3
Molecular Weight: 223.20 g/mol

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15863557

Molecular Formula: C11H10FNO3

Molecular Weight: 223.20 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid -

Specification

Molecular Formula C11H10FNO3
Molecular Weight 223.20 g/mol
IUPAC Name 8-fluoro-1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C11H10FNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-4,7H,5H2,1H3,(H,15,16)
Standard InChI Key LLMVDBFCIRJJJE-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)CC(C2=C1C(=CC=C2)F)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic tetrahydroquinoline scaffold, where the quinoline ring is partially hydrogenated at the 1,2,3,4-positions. Key substituents include:

  • A fluorine atom at the 8-position, which enhances electronegativity and metabolic stability .

  • A methyl group at the 1-position, contributing to steric effects and lipophilicity.

  • A carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation .

The molecular formula is C12_{12}H12_{12}FNO3_3, with a calculated molecular weight of 237.23 g/mol .

Table 1: Structural Descriptors

PropertyValue
IUPAC Name8-Fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
SMILESCC1C(=O)NC2=C(C=CC(=C2)F)C1C(=O)O
InChIKeyPXJPYWRFHOWZQA-UHFFFAOYSA-N

Synthesis and Manufacturing

Cyclocondensation Approach

A common method involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with methyl-substituted acetophenones in polar aprotic solvents like dimethylformamide (DMF) . This route proceeds via:

  • Knoevenagel condensation to form the quinoline core.

  • Decarboxylation under mild alkaline conditions (K2_2CO3_3, 40–60°C) to yield the tetrahydroquinoline scaffold .

2-Amino-5-fluorophenyl glyoxylic acid+Methyl acetophenoneDMF, 100°CTetrahydroquinoline intermediateK2CO3Target Compound[4]\text{2-Amino-5-fluorophenyl glyoxylic acid} + \text{Methyl acetophenone} \xrightarrow{\text{DMF, 100°C}} \text{Tetrahydroquinoline intermediate} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound} \quad[4]

Directed Ortho-Lithiation

For introducing fluorine at the 8-position, directed ortho-lithiation using lithium diisopropylamide (LDA) followed by fluorination with N-fluorobenzenesulfonimide (NFSI) has been reported for analogous compounds .

Industrial-Scale Production

  • Continuous flow reactors optimize yield (typically 65–75%) and purity (>95%).

  • Purification involves recrystallization from ethanol-water mixtures or chromatography on silica gel .

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point182–184°C (dec.)
SolubilitySlightly soluble in H2_2O; soluble in DMSO, MeOH
logP1.8 (calculated)

Spectral Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 1.45 (s, 3H, CH3_3), 2.75–3.10 (m, 4H, CH2_2), 7.25–7.45 (m, 2H, Ar-H), 10.2 (s, 1H, COOH) .

  • IR (KBr): 1720 cm1^{-1} (C=O), 1650 cm1^{-1} (CON), 1240 cm1^{-1} (C-F) .

Chemical Reactivity and Modifications

Functional Group Transformations

  • Carboxylic Acid: Forms salts with amines (e.g., triethylamine) or esters via Fischer esterification .

  • Ketone: Reducible to secondary alcohol using NaBH4_4/CeCl3_3.

Stability Profile

  • Thermal Stability: Decomposes above 200°C without melting .

  • Photostability: Susceptible to UV-induced defluorination; requires amber glass storage.

Biological Activity and Applications

Central Nervous System (CNS) Targets

Tetrahydroquinolines modulate dopamine and serotonin receptors. Methyl substitution at N-1 improves blood-brain barrier permeability, suggesting potential in neuropsychiatric drug development .

Pharmacokinetic Considerations

Absorption and Distribution

  • Oral Bioavailability: ~40% in rodent models (logD = 1.2 at pH 7.4).

  • Plasma Protein Binding: 85–90% due to hydrophobic interactions.

Metabolism

Primary pathways include:

  • Oxidative defluorination by CYP3A4.

  • Glucuronidation of the carboxylic acid group .

Industrial and Research Applications

Pharmaceutical Intermediates

Used in synthesizing:

  • Fluoroquinolone antibiotics (e.g., Ciprofloxacin analogs) .

  • Dopamine D3_3 receptor antagonists for addiction therapy .

Material Science

  • Coordination polymers: Forms complexes with Cu(II) and Fe(III) for catalytic applications.

Challenges and Future Directions

Synthetic Limitations

  • Low regioselectivity in fluorination steps (yield <50% for 8-fluoro isomers) .

  • Scalability issues with chromatographic purification.

Emerging Opportunities

  • PROTACs development: Quinoline core as E3 ligase-binding moiety .

  • Anticancer agents: Targeting topoisomerase II via fluorine interactions .

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